
3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves multi-step chemical reactions:
Formation of Intermediate Compounds: : The process typically begins with the formation of intermediate compounds, which involves nucleophilic aromatic substitution reactions.
Cyclization: : The next step involves cyclization reactions to form the tetrahydroquinoline core.
Sulfonation: : Sulfonation is carried out to introduce the propylsulfonyl group.
Final Assembly: : The final step involves coupling the fluoro-methoxy benzenesulfonamide fragment with the tetrahydroquinoline intermediate under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow processes and optimized reaction conditions to ensure high yield and purity. This includes:
Optimized Catalysts: : Use of optimized catalysts to accelerate the reaction rate.
Temperature and Pressure Control: : Precise control of temperature and pressure to maintain reaction consistency.
Purification: : Advanced purification techniques like recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various chemical reactions:
Oxidation: : Oxidative reactions to study its metabolic stability and degradation products.
Reduction: : Reduction reactions to explore its structural flexibility and potential prodrugs.
Substitution: : Nucleophilic and electrophilic substitution reactions to modify functional groups and explore analogues.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Reagents such as lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Conditions vary depending on the substituent, typically using bases like sodium hydride (NaH) or acids like trifluoroacetic acid (TFA).
Major Products Formed
The products from these reactions are typically structural analogues or derivatives that retain the core pharmacophore but exhibit varied pharmacokinetic and pharmacodynamic properties.
Scientific Research Applications
3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is primarily investigated for:
Chemistry: : Studying its reactivity and stability under various conditions to develop new synthetic methodologies.
Biology: : Evaluating its interaction with biological macromolecules like enzymes and receptors.
Medicine: : Assessing its potential as a therapeutic agent for various diseases, including its efficacy, toxicity, and pharmacokinetics.
Industry: : Exploring its use as a building block in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : It typically targets specific enzymes or receptors, modulating their activity.
Pathways Involved: : The pathways include signal transduction cascades, influencing cellular processes like proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
When compared to other compounds with similar structures:
Differences: : The presence of the fluoro-methoxy and propylsulfonyl groups imparts unique electronic and steric properties, influencing its reactivity and biological activity.
Similar Compounds: : Similar compounds include other sulfonamide derivatives and tetrahydroquinoline analogues, which are studied for their pharmacological profiles.
Conclusion
3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide stands out due to its intricate structure and potential applications in various scientific fields. Its synthesis, reactivity, and biological implications make it a compound of significant interest in ongoing research and industrial applications.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O5S2/c1-3-11-28(23,24)22-10-4-5-14-12-15(6-8-18(14)22)21-29(25,26)16-7-9-19(27-2)17(20)13-16/h6-9,12-13,21H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCKRYNNHLKBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

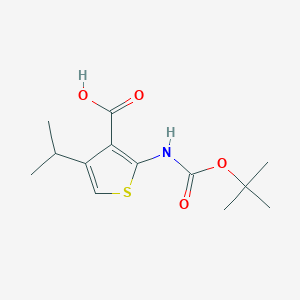
![3-fluoro-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide](/img/structure/B2461893.png)

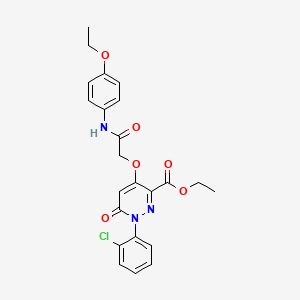
![N-[(1-Oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide](/img/structure/B2461900.png)
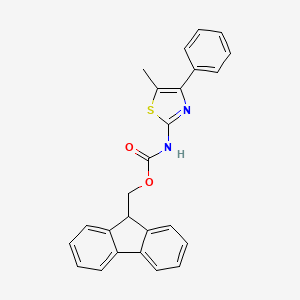

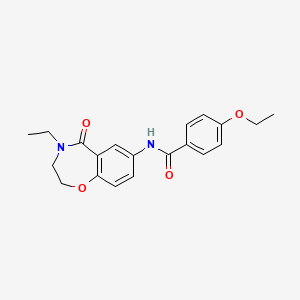

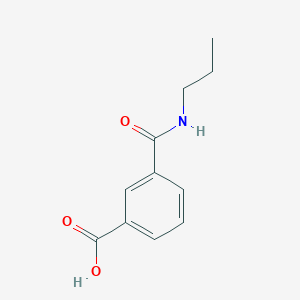
![3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2461909.png)
![4-bromo-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2461910.png)
![6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B2461911.png)
